2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
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Overview
Description
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol is a chemical compound with the molecular formula C12H12Cl3N3O2. It is characterized by the presence of a quinazoline ring substituted with three chlorine atoms and two ethanol groups attached via an azanediyl linkage.
Preparation Methods
The synthesis of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol typically involves the reaction of 2,6,8-trichloroquinazoline with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the quinazoline ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol include:
2,2’-((2,6-Dichloroquinazolin-4-yl)azanediyl)diethanol: Lacks one chlorine atom compared to the target compound.
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)dimethanol: Has methanol groups instead of ethanol groups.
2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)dipropanol: Contains propanol groups instead of ethanol groups. The uniqueness of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol lies in its specific substitution pattern and the presence of ethanol groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88404-47-1 |
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Molecular Formula |
C12H12Cl3N3O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H12Cl3N3O2/c13-7-5-8-10(9(14)6-7)16-12(15)17-11(8)18(1-3-19)2-4-20/h5-6,19-20H,1-4H2 |
InChI Key |
CFFCUWDIHCCKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N(CCO)CCO)Cl)Cl |
Origin of Product |
United States |
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